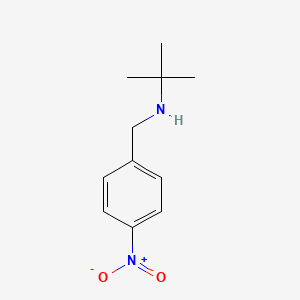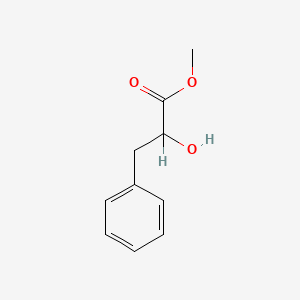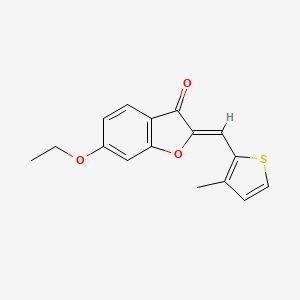
4,4-Difluoro-3,3-dimethylpent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-3,3-dimethylpent-1-yne is a chemical compound with the molecular formula C7H10F2 . It has a molecular weight of 132.15 .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-3,3-dimethylpent-1-yne is 1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of 4,4-Difluoro-3,3-dimethylpent-1-yne is 90.5±35.0 °C and its predicted density is 0.951±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Bioorganic Chemistry
4,4-Difluoro-3,3-dimethylpent-1-yne: has been utilized in the synthesis of fluorescently labeled lipids for biological studies . These compounds are particularly useful in the investigation of cell membrane structures and functions. The fluorophore attached to the lipid molecules allows for the visualization of cellular processes in real-time, aiding in the understanding of cell dynamics and interactions.
Analytical Chemistry
In analytical chemistry, this compound’s derivatives serve as fluorescent probes . These probes are valuable in high-resolution imaging techniques, which are essential for analyzing chemical and biological samples. The difluoromethylated group in the compound enhances the stability and intensity of fluorescence, making it a potent tool for microscopic analysis.
Material Science
The unique properties of 4,4-Difluoro-3,3-dimethylpent-1-yne contribute to the development of advanced materials . Its incorporation into polymers can potentially lead to the creation of new materials with improved thermal stability and chemical resistance, which are critical in industries such as aerospace and electronics.
Pharmaceutical Research
This compound is a key intermediate in the synthesis of various pharmaceuticals . Its structural motif is found in a number of drug molecules, where the difluoro group can influence the pharmacokinetic properties, such as metabolic stability and membrane permeability.
Agricultural Research
In the agricultural sector, research is ongoing to explore the use of 4,4-Difluoro-3,3-dimethylpent-1-yne in the synthesis of agrochemicals . Its derivatives could potentially act as precursors for the development of new pesticides or herbicides with enhanced efficacy and reduced environmental impact.
Environmental Studies
The compound’s derivatives are being studied for their potential role in environmental monitoring . For instance, they could be used to develop sensors that detect pollutants or changes in environmental conditions, contributing to better management and conservation practices.
Antimicrobial Applications
Research has shown that difluoromethylated compounds exhibit antimicrobial activity . This suggests that 4,4-Difluoro-3,3-dimethylpent-1-yne could be used to create new antimicrobial agents that help combat resistant strains of bacteria and fungi.
Optoelectronics
The electronic properties of 4,4-Difluoro-3,3-dimethylpent-1-yne make it a candidate for use in optoelectronic devices . Its ability to participate in charge transfer processes can be harnessed in the design of light-emitting diodes (LEDs) and other electronic components that require materials with specific electronic characteristics.
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4-difluoro-3,3-dimethylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGYLUFYIDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3,3-dimethylpent-1-yne | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)
![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)



![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)
